6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE
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Overview
Description
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methyl-1-benzenesulfonate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methyl-1-benzenesulfonate typically involves the reaction of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methyl-1-benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-one derivatives .
Scientific Research Applications
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methyl-1-benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methyl-1-benzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- Methyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)acetate
- 6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate
Uniqueness
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methyl-1-benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl-1-benzenesulfonate group enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO5S/c1-14-7-9-16(10-8-14)29(25,26)28-21-13-20-18(11-19(21)23)17(12-22(24)27-20)15-5-3-2-4-6-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOZVBOFPGLENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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